molecular formula C13H21N3O5 B1379164 Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate CAS No. 1461708-33-7

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate

Cat. No.: B1379164
CAS No.: 1461708-33-7
M. Wt: 299.32 g/mol
InChI Key: MBMVISZTBHXGJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate is a useful research compound. Its molecular formula is C13H21N3O5 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and provides a comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O5C_{13}H_{21}N_{3}O_{5} with a molecular weight of 299.32 g/mol. The presence of the oxadiazole and morpholine moieties suggests diverse pharmacological properties.

PropertyValue
Molecular FormulaC13H21N3O5C_{13}H_{21}N_{3}O_{5}
Molecular Weight299.32 g/mol
CAS Number1461708-33-7

Antimicrobial and Antifungal Properties

The oxadiazole moiety is known for its antimicrobial and antifungal activities. Compounds with similar structures have demonstrated efficacy against various pathogens. For instance, derivatives of oxadiazole have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Oxadiazole Ring : Known for diverse pharmacological activities including antimicrobial and anticancer effects.
  • Morpholine Structure : Often associated with neuroprotective effects and improved bioavailability due to its lipophilic nature.
  • Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability and biological activity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylContains a methoxyphenyl groupAntimicrobial
1,2,4-Oxadiazole DerivativesVaries in substituents on the oxadiazole ringDiverse pharmacological activities
Morpholine DerivativesVaries in substituents on morpholineNeuroprotective effects

This table illustrates how variations in substituents can significantly influence biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the oxadiazole ring.
  • Introduction of the morpholine moiety.
  • Esterification to attach the tert-butyl group.

These steps can be optimized based on specific reaction conditions to enhance yield and purity .

Properties

IUPAC Name

tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c1-13(2,3)20-12(17)16-5-6-19-7-9(16)11-14-10(8-18-4)21-15-11/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVISZTBHXGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NOC(=N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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